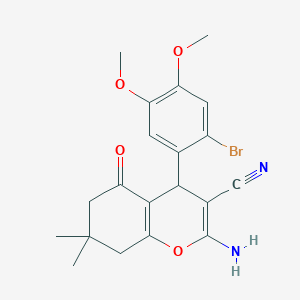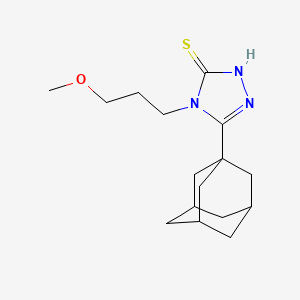![molecular formula C17H20N2O B4080718 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide](/img/structure/B4080718.png)
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide
Vue d'ensemble
Description
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide, also known as BMS-986205, is a novel small molecule inhibitor that has been synthesized for the treatment of various diseases. It has been found to have potential therapeutic effects on inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and lupus.
Mécanisme D'action
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the signaling pathway of B cells and myeloid cells. By inhibiting BTK, 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide blocks the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of T cells. This mechanism of action makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide has been shown to have potent anti-inflammatory effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit the activation of T cells and the differentiation of B cells into antibody-secreting cells. These biochemical and physiological effects make it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide is its potent anti-inflammatory effects, which make it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another advantage is its selective inhibition of BTK, which reduces the risk of off-target effects. However, one limitation of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide is its limited solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various inflammatory and autoimmune diseases. Another direction is the exploration of its potential therapeutic effects on other diseases, such as cancer. Additionally, the optimization of its pharmacokinetics and formulation may improve its therapeutic potential. Finally, the identification of biomarkers that can predict patient response to 3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide may improve patient selection and treatment outcomes.
Applications De Recherche Scientifique
3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide has been extensively studied for its potential therapeutic effects on various inflammatory and autoimmune diseases. In preclinical studies, it has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
3-[methyl-[(2-phenylphenyl)methyl]amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(12-11-17(18)20)13-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZPZKCIQMJBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N)CC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Biphenyl-2-ylmethyl)(methyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4080637.png)
![N-(2-chlorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4080641.png)
![ethyl 4-(3,4-dimethoxyphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4080647.png)
![7-amino-4-methoxy-11-methyl-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4080663.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4080666.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080668.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4080684.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080691.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4080698.png)

![7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4080709.png)
![N-(3-chlorophenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4080728.png)
![N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4080733.png)